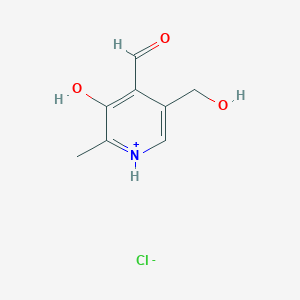

Pyridoxal hydrochloride

Overview

Description

Pyridoxal Hydrochloride is a derivative of Vitamin B6, specifically the hydrochloride salt form of pyridoxal. It is a water-soluble compound that plays a crucial role in various biochemical processes. This compound is often used in dietary supplements and food fortification due to its chemical stability .

Scientific Research Applications

Pyridoxal Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Pyridoxal Hydrochloride is converted to pyridoxal phosphate in the body, which acts as a coenzyme in various biochemical reactions. It is involved in the metabolism of amino acids, glycogen, nucleic acids, hemoglobin, sphingomyelin, and neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) . The compound interacts with cysteine residues of cathepsins, inhibiting their activity and providing protective functions in neurons during ischemia .

Safety and Hazards

Future Directions

Pyridoxal hydrochloride is used to treat or prevent vitamin B6 deficiency and to treat a certain type of anemia (lack of red blood cells) . It is also used in combination with Doxylamine for the treatment of nausea and vomiting in pregnancy . Further studies are needed to confirm the potential therapeutic role of B6 .

Biochemical Analysis

Biochemical Properties

Pyridoxal hydrochloride plays a significant role in biochemical reactions. It is converted to its active form, pyridoxal 5’-phosphate (PLP), which serves as a coenzyme in more than 140 enzyme reactions involved in amino acid, glucose, and lipid metabolism . It interacts with enzymes, proteins, and other biomolecules, influencing their function and facilitating various biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it contributes to the synthesis of neurotransmitters, which are crucial for the proper functioning of the nervous system .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to PLP, which then exerts its effects at the molecular level . PLP binds to biomolecules, influences enzyme activity, and induces changes in gene expression . It is involved in the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, exposure to regular laboratory light was found to be most destructive to the vitamins, with greater destruction at higher pH and longer exposure time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that it is safe for all animal species at commercial use levels . Excessive or deficient levels can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it is involved in the metabolism of amino acids, carbohydrates, and lipids .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

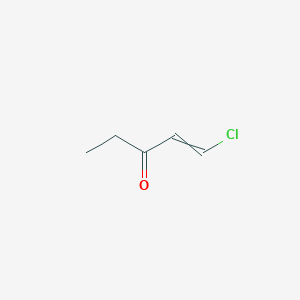

Synthetic Routes and Reaction Conditions: Pyridoxal Hydrochloride can be synthesized from pyridoxine hydrochloride through selective oxidation. One method involves using a catalytic oxidation system with an oxygen source, a catalyst, an inorganic salt, and an amine ligand in water as the reaction solvent . Another method involves the use of 2,2,6,6-tetramethyl piperidine-nitrogen-oxyradical, cupric bromide, pyridine, and hydrogen peroxide under controlled temperatures .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving pyridoxine hydrochloride in hydrochloric acid and adding manganese dioxide. The mixture is stirred and heated to 55°C for 28 hours, followed by cooling and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridoxal Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Catalytic oxidation systems with oxygen sources and catalysts.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Reactions with nucleophiles such as amines.

Major Products: The major products formed from these reactions include pyridoxal phosphate, which is the active coenzyme form of Vitamin B6 .

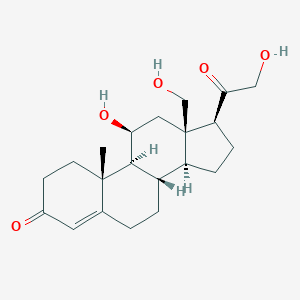

Comparison with Similar Compounds

Pyridoxal Hydrochloride is part of the Vitamin B6 group, which includes pyridoxine, pyridoxamine, and their respective phosphorylated derivatives. These compounds can be interconverted in biological systems .

Similar Compounds:

- Pyridoxine (PN)

- Pyridoxamine (PM)

- Pyridoxal (PL)

- Pyridoxine 5’-phosphate (P5P)

- Pyridoxal 5’-phosphate (PLP)

- Pyridoxamine 5’-phosphate (PMP)

Uniqueness: this compound is unique due to its stability and its role as a precursor to the active coenzyme form, pyridoxal phosphate, which is essential for numerous enzymatic reactions in the body .

properties

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHXJFJNDJXENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058774 | |

| Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Pyridoxal hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Pyridoxal hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

65-22-5 | |

| Record name | Pyridoxal, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXAL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1416KF0QBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

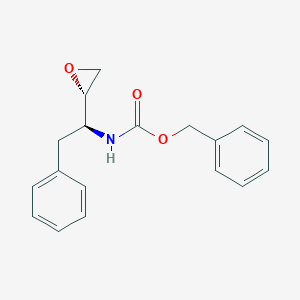

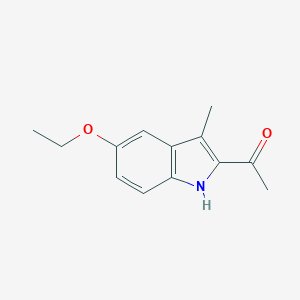

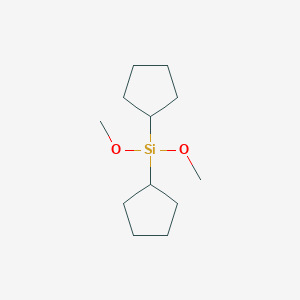

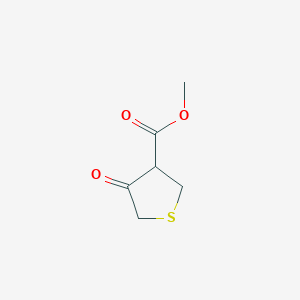

Feasible Synthetic Routes

Q & A

Q1: How does pyridoxal hydrochloride contribute to the growth of Granulicatella adiacens?

A1: Granulicatella adiacens requires specific nutrients for growth, including pyridoxal. this compound can be incorporated into blood agar plates (BAPs) as a growth supplement. When present, G. adiacens can grow independently on these plates, eliminating the need for satellitism around Staphylococcus aureus streaks, which is typically used to provide necessary nutrients. []

Q2: Can the composition of blood agar plates influence the growth and satellitism testing of Granulicatella adiacens?

A2: Yes, the presence of specific nutrients like thioketone in some BAPs can support the independent growth of G. adiacens, leading to false-negative results in satellitism testing. []

Q3: Does this compound affect prolactin release?

A3: Studies in male rats suggest that this compound itself might not suppress prolactin release. This contrasts with pyridoxine hydrochloride, another form of vitamin B6, which has demonstrated partial inhibition of prolactin release, possibly through a mechanism not involving dopamine. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H9NO3·HCl, and its molecular weight is 203.62 g/mol. [, ]

Q5: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A5: Various techniques like X-ray crystallography, nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy are commonly employed to characterize this compound and its derivatives. [, , , , ]

Q6: What happens to this compound in alcoholic solutions over time?

A6: this compound undergoes solvolysis in alcohols, forming pyridoxal monomethylacetal. This reaction follows first-order kinetics and is significantly influenced by pH. The reaction rate is enhanced in acidic conditions and retarded by the addition of a base. This phenomenon is responsible for the "aging" of alcoholic solutions of this compound, leading to inconsistent kinetic data in reactions with amino acids. []

Q7: How does the addition of this compound to chitosan affect its metal-binding properties?

A7: Modifying chitosan with this compound enhances its metal binding capacity. The resulting derivative shows increased binding affinity for Cu2+ and Pb2+ compared to unmodified chitosan. []

Q8: Does pretreatment with this compound influence the outcome of corneal cross-linking (CXL)?

A8: Yes, pretreatment of rabbit and shark corneas with this compound before CXL results in significantly enhanced corneal stiffening. This finding suggests the potential involvement of this compound in the cross-linking process, possibly through the formation of Advanced Glycation End products (AGEs). []

Q9: What is the role of this compound in benzaldehyde oxidation by Desulfovibrio strains?

A9: Desulfovibrio strains can utilize various benzaldehydes, including this compound, as electron donors during sulfate reduction. This process leads to the oxidation of this compound. []

Q10: How can Density Functional Theory (DFT) contribute to the study of this compound derivatives?

A10: DFT calculations can be used to determine the molecular structure, donor properties of individual atoms, and UV-Vis transitions of this compound derivatives. These calculations provide valuable insights into the electronic structure and properties of these compounds. []

Q11: How do structural modifications of this compound influence its corrosion inhibition efficiency on mild steel?

A11: Comparative studies on this compound, pyridoxol hydrochloride, and 2-benzoyl pyridine revealed that the structure of these vitamin B6 derivatives impacts their corrosion inhibition efficiency on mild steel. 2-Benzoyl pyridine showed superior inhibition compared to the other two compounds. []

Q12: How does UV irradiation affect the stability of this compound in apple juice?

A12: UV-C irradiation of apple juice at disinfection doses can lead to significant reductions in the concentration of this compound, impacting the nutritional quality of the juice. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.